YM348 - 372163-84-3

YM348

Catalog Number: EVT-286607
CAS Number: 372163-84-3
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YM348 is a potent and selective 5-HT2C receptor agonist, with an EC50 of 1nM and 15x selectivity over 5-HT2A. It has thermogenic and anorectic effects in animal studies, making it potentially useful for the treatment of obesity.
Source and Classification

YM348 was developed by Yamanouchi Pharmaceutical Co., Ltd., as part of a broader effort to explore indazole compounds for their therapeutic effects. It is classified under the category of serotonin receptor agonists, specifically targeting the 5-HT2C receptor, which is implicated in various physiological processes including appetite control and thermogenesis .

Synthesis Analysis

The synthesis of YM348 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized from readily available precursors through a series of reactions that include:

  1. Formation of the Indazole Core: The initial step typically involves the condensation of appropriate aromatic and nitrogen-containing components to form the indazole ring.
  2. Substitution Reactions: Subsequent steps involve introducing functional groups such as ethylsulfonyl and dimethylamino groups at specific positions on the indazole framework.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during these synthetic steps .

Molecular Structure Analysis

The molecular structure of YM348 can be represented by its chemical formula C14H18F1N3O2SC_{14}H_{18}F_{1}N_{3}O_{2}S, indicating the presence of various functional groups including sulfonyl, amino, and hydroxy groups. The compound features a complex indazole ring system substituted with a fluorine atom and an ethylsulfonyl group, contributing to its biological activity.

Structural Data

  • Molecular Weight: Approximately 303.37 g/mol
  • Key Functional Groups:
    • Indazole ring
    • Ethylsulfonyl group
    • Dimethylamino group
    • Hydroxy group

The three-dimensional conformation of YM348 is significant for its interaction with the 5-HT2C receptor, influencing binding affinity and receptor activation .

Chemical Reactions Analysis

YM348 participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Receptor Binding: As an agonist, YM348 binds selectively to the 5-HT2C receptor, inducing conformational changes that activate downstream signaling pathways.
  2. Metabolism: In vivo studies indicate that YM348 undergoes metabolic transformations, which can involve oxidation or conjugation reactions leading to various metabolites with potential biological activity.

The binding affinity of YM348 to the 5-HT2C receptor is notably high, with a dissociation constant KiK_i of approximately 0.89 nM, indicating strong interactions within biological systems .

Mechanism of Action

The mechanism of action for YM348 centers around its role as a selective agonist for the 5-HT2C receptor. Upon binding to this receptor subtype:

  1. Activation of Signaling Pathways: Activation leads to increased intracellular signaling through phospholipase C pathways, resulting in elevated levels of inositol trisphosphate (IP3) and diacylglycerol (DAG).
  2. Physiological Effects: This signaling cascade promotes effects such as enhanced thermogenesis and appetite suppression, making it a candidate for obesity treatment.

Research indicates that YM348's ability to stimulate thermogenic processes contributes significantly to its anti-obesity effects observed in animal models .

Physical and Chemical Properties Analysis

YM348 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like DMSO (dimethyl sulfoxide) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are crucial for determining suitable formulations for pharmacological studies .

Applications

YM348 is primarily explored for its applications in:

  1. Obesity Treatment: Due to its action as a 5-HT2C receptor agonist, it shows promise in reducing body weight by enhancing energy expenditure and suppressing appetite.
  2. Metabolic Disorders: Research continues into its potential benefits for other metabolic conditions linked to serotonin dysregulation.
  3. Pharmacological Research: As a model compound, it aids in understanding serotonin receptor biology and developing new therapeutic agents targeting similar pathways.
Introduction to YM348 as a Novel 5-HT2C Receptor Agonist

Historical Context of 5-HT2C Receptor Agonism in Neuropsychopharmacology

The serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2C receptor subtype, has been a focal point in neuropsychopharmacology since the 1970s. Early research established a clear association between serotonin signaling and feeding behavior, with non-selective serotonergic agents like d-fenfluramine demonstrating significant anorectic effects [6] [7]. However, the mechanistic understanding evolved substantially with the recognition that the 5-HT2C receptor is paramount for mediating hypophagia and promoting satiety, distinct from the hypophagia associated with 5-HT2A receptor activation [6]. Genetic evidence solidified this target's validity: 5-HT2C receptor knockout mice develop hyperphagia and obesity, confirming the receptor's critical role in energy homeostasis [7].

The clinical use of early agents like fenfluramine was hampered by off-target activities. Fenfluramine and its active metabolite norfenfluramine exhibited significant activity at 5-HT2B receptors, expressed abundantly in cardiac tissues, leading to valvulopathies that ultimately resulted in market withdrawal [7] [8]. Similarly, the prototypical agonist m-chlorophenylpiperazine (mCPP), while demonstrating weight loss in obese patients and validating 5-HT2C agonism as a therapeutic strategy, suffered from limited selectivity, binding to multiple 5-HT receptor subtypes (including 5-HT2B and 5-HT1B) and causing adverse effects like anxiety and nausea [3] [6]. These historical challenges underscored the imperative for developing highly selective 5-HT2C receptor agonists devoid of 5-HT2B activity.

Rationale for YM348 Development: Addressing Selectivity and Off-Target Effects

YM348 ((S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine) emerged from a concerted effort to overcome the selectivity limitations of earlier 5-HT2C receptor agonists. Its development was driven by several key pharmacological objectives:

  • Achieving High 5-HT2C Receptor Affinity and Intrinsic Activity: YM348 exhibits exceptional affinity for cloned human 5-HT2C receptors, with a reported Ki value of 0.89 nM, classifying it as a high-affinity ligand [1] [4] [5]. Functionally, it acts as a potent full agonist, stimulating inositol phosphate turnover (a marker of Gαq/11 signaling) with an EC50 of 1.0 nM [1] [5].
  • Maximizing Selectivity within the 5-HT2 Receptor Family: Crucially, YM348 was designed to minimize interactions with the closely related and problematic 5-HT2B receptor (Ki = 2.5 nM, EC50 = 3.2 nM), and the 5-HT2A receptor (Ki = 13 nM, EC50 = 93 nM) [1] [5] [9]. This translated to a 15-fold functional selectivity (EC50 ratio) for 5-HT2C over 5-HT2A and moderate 3-fold selectivity over 5-HT2B in cellular assays [1] [5]. This level of selectivity was superior to earlier agonists like mCPP and Ro60-0175 [(S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine] [5].
  • Minimizing Activity at Other Off-Target Sites: Comprehensive receptor profiling against 46 binding sites revealed YM348's clean profile. Significant off-target binding was only observed at the human 5-HT1A receptor (Ki = 130 nM), human 5-HT7 receptor (Ki = 177 nM), and bovine 5-HT1D receptor (Ki = 481 nM) – affinities substantially lower (>140-fold) than its affinity for 5-HT2C [5] [9]. This selectivity profile suggested a reduced potential for side effects mediated by other receptor systems.

Table 1: Binding Affinity (Ki, nM) of YM348 at Key Serotonin Receptors

Receptor SubtypeYM348 Ki (nM)Selectivity Ratio vs. 5-HT2C
5-HT2C0.891
5-HT2B2.5~2.8
5-HT2A13~14.6
5-HT1A130~146
5-HT7177~199

Source: [5] [9]

Table 2: Functional Selectivity (EC50, nM) of YM348 Compared to Other Agonists

Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)2C:2A Selectivity2C:2B Selectivity
YM3481.0933.2933.2
Ro60-0175Data in [5]Data in [5]Data in [5]Lower than YM348Lower than YM348
mCPPData in [6]Data in [6]Data in [6]Lower than YM348Lower than YM348
LorcaserinData in [7] [8]Data in [7] [8]Data in [7] [8]High (Market standard)High (Market standard)

Source: Derived from [1] [5] [6] (Note: Precise EC50 values for comparators vary by assay but relative selectivity trends hold)

  • Demonstrating Oral Bioactivity and Central Effects: As an orally active compound, YM348 readily penetrated the CNS, evidenced by its ability to induce classic behavioral responses mediated by central 5-HT2C receptor activation in rats. These included dose-dependent hypolocomotion (reduced spontaneous activity) and penile erections, effects completely blocked by the selective 5-HT2C receptor antagonist SB242084 but unaffected by selective 5-HT2A (MDL100907) or 5-HT2B (RS-127445) antagonists [1] [4] [5]. Importantly, at a behaviorally active dose (2.03 mg/kg p.o.), YM348 did not affect blood pressure, suggesting an absence of acute cardiovascular effects linked to peripheral 5-HT2B agonism [5].
  • Addressing Complex Pharmacology: The development of YM348 also occurred against a backdrop of increasing appreciation for the complexity of 5-HT2C receptor pharmacology. This includes RNA editing (generating up to 24 receptor isoforms with varying signaling efficiencies), receptor homodimerization and heterodimerization (e.g., with 5-HT2A, masking 5-HT2A signaling), and biased signaling (preferential activation of PLCβ over PLA2 pathways) [2] [8]. While the impact of YM348 on these specific aspects wasn't detailed in the available sources, its high potency and selectivity positioned it as a valuable tool for probing 5-HT2C-specific effects within this complex landscape.

The inverted U-shaped dose-response curve observed for YM348-induced penile erections (peak effect at lower doses, declining effect at higher doses like 2.03 mg/kg) highlighted receptor-specific modulation. Critically, this decline was not reversed by 5-HT2A or 5-HT2B antagonists, indicating it was an intrinsic property of 5-HT2C receptor activation or downstream mechanisms, rather than an artifact of off-target effects [1] [5]. This complex pharmacology, potentially involving receptor desensitization or interactions with specific edited isoforms, represented an important consideration in agonist optimization that YM348 helped elucidate.

Properties

CAS Number

372163-84-3

Product Name

YM348

IUPAC Name

(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3/t9-/m0/s1

InChI Key

QLOOWOVVZLBYHU-VIFPVBQESA-N

SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N

Solubility

Soluble in DMSO

Synonyms

(S)-2-(7-ethyl-1H-furo(2,3-g)indazol-1-yl)-1-methylethylamine
YM348

Canonical SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N

Isomeric SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)C[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.